8-Methoxy-1-methylcinnolin-4(1H)-one

Description

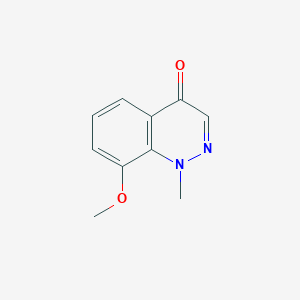

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

8-methoxy-1-methylcinnolin-4-one |

InChI |

InChI=1S/C10H10N2O2/c1-12-10-7(8(13)6-11-12)4-3-5-9(10)14-2/h3-6H,1-2H3 |

InChI Key |

NDWIJCFPUWPPOH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2OC)C(=O)C=N1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 8 Methoxy 1 Methylcinnolin 4 1h One and Analogues

Established Synthetic Pathways to the Cinnolinone Core

The formation of the fundamental cinnolinone structure is a critical first step. Several classical and modern methods have been developed for this purpose, each with its own advantages and limitations.

Richter Cyclization Approaches for Cinnolinone Formation

The Richter synthesis is a long-established method for the formation of cinnoline (B1195905) derivatives. The classical approach involves the diazotization of an o-aminophenylalkyne, which then undergoes cyclization. A key variation of this reaction, which leads to the formation of 4-hydroxycinnolines (the tautomeric form of cinnolin-4(1H)-ones), starts from o-aminophenylpropiolic acids. The reaction proceeds via diazotization of the aniline (B41778) derivative, followed by intramolecular cyclization of the resulting diazonium salt. This cyclization is believed to occur through the attack of the acetylenic bond onto the diazonium group, leading to the formation of the cinnolinone ring system. The substituent on the aromatic ring can influence the course of the cyclization.

While specific examples detailing the synthesis of 8-methoxy-4(1H)-cinnolone via the Richter cyclization are not extensively documented in recent literature, the general mechanism suggests that the corresponding 2-amino-3-methoxyphenylpropiolic acid would be the required starting material. The reaction conditions would typically involve treatment with a diazotizing agent like sodium nitrite (B80452) in an acidic medium, followed by heating to induce cyclization.

Palladium-Catalyzed Annulation Methodologies for Cinnoline Synthesis

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions as a powerful tool for the construction of heterocyclic systems. Palladium-catalyzed annulation, or ring-forming, reactions provide a versatile and efficient route to cinnoline and cinnolinone derivatives. These methods often involve the cross-coupling of appropriately functionalized precursors.

One potential strategy for the synthesis of a cinnolinone core involves the palladium-catalyzed coupling of an o-haloaniline derivative with a suitable coupling partner that can provide the remaining atoms for the heterocyclic ring. For instance, a palladium-catalyzed intramolecular C-N bond formation can be a key step. While a direct palladium-catalyzed synthesis of 8-methoxy-4(1H)-cinnolone is not explicitly detailed, related methodologies for the synthesis of quinolinones and other N-heterocycles are well-established. These often employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the cyclization. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.

One-Pot Multicomponent Reactions for Cinnolinone Synthesis

One-pot multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product.

While a specific one-pot MCR for the direct synthesis of 8-methoxy-1-methylcinnolin-4(1H)-one has not been prominently reported, the general principles of MCRs can be applied to the synthesis of related heterocyclic systems. For example, the synthesis of pyrazolo-quinolinones has been achieved through a one-pot, three-component reaction of an aminopyrazole, a diketone, and an aldehyde. researchgate.net This suggests the potential for developing a similar MCR for the synthesis of the cinnolinone core by carefully selecting the appropriate starting materials that would assemble to form the desired bicyclic system. Such an approach would likely involve a starting material containing the N-N bond fragment, an aromatic component, and a three-carbon unit to complete the pyridazinone ring.

Advanced Synthetic Methodologies for this compound and Substituted Cinnolinones

Building upon the foundational methods for constructing the cinnolinone core, advanced synthetic strategies offer greater control over substitution patterns and allow for the introduction of specific functional groups, such as the 8-methoxy and 1-methyl groups of the target compound.

Regioselective Synthesis Techniques for Cinnolinone Derivatives

The synthesis of specifically substituted cinnolinones like this compound requires precise control over the regioselectivity of the reactions. This is particularly important when introducing substituents onto the pre-formed cinnolinone ring.

A key step in the synthesis of the target molecule is the N-methylation of 8-methoxy-4(1H)-cinnolone. Research has shown that the methylation of substituted 4(1H)-cinnolones can lead to a mixture of N-1 and N-2 methylated products. In the case of 8-methoxy-4(1H)-cinnolone, methylation with methyl iodide has been reported to yield predominantly the 2-methylcinnolinium-4-olate, with the desired 8-methoxy-1-methyl-4-cinnolone being the minor product. rsc.org This highlights the challenge of regioselectivity in the N-alkylation of cinnolinones. The electronic effects of the methoxy (B1213986) group at the 8-position influence the nucleophilicity of the two nitrogen atoms, favoring methylation at the N-2 position.

| Starting Material | Reagent | Major Product | Minor Product | Reference |

| 8-Methoxy-4(1H)-cinnolone | Methyl iodide | 8-Methoxy-2-methylcinnolinium-4-olate | This compound | rsc.org |

This table illustrates the typical outcome of the methylation of 8-methoxy-4(1H)-cinnolone, demonstrating the regioselectivity challenge.

To overcome this, chemists may employ various strategies to direct the methylation to the desired N-1 position. These can include the use of different methylating agents, bases, or protecting group strategies to temporarily block the N-2 position.

C-H Functionalization Strategies in Cinnolinone Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis. This approach allows for the direct conversion of a C-H bond into a C-C, C-N, or C-heteroatom bond, avoiding the need for pre-functionalized starting materials.

While the direct C-H methylation of a cinnolinone at the N-1 position is not a commonly reported transformation, the principles of C-H activation could potentially be applied to the synthesis of substituted cinnolinones. For instance, transition metal-catalyzed C-H activation could be used to introduce substituents at specific positions on the benzene (B151609) ring of the cinnolinone core. The directing-group ability of the carbonyl group or the nitrogen atoms in the cinnolinone ring could be exploited to achieve regioselective C-H functionalization.

Although specific examples of C-H functionalization to directly synthesize this compound are scarce, the broader field of C-H activation on N-heterocycles is rapidly advancing. These methods offer a potential future route for the efficient and selective synthesis of complex cinnolinone derivatives.

Innovative Approaches to Cinnolinone-Based Compound Preparation

In recent years, innovative methods have been developed to enhance the synthesis of cinnoline derivatives, focusing on greener chemistry, improved reaction times, and higher yields. One such approach is the use of microwave-assisted synthesis. Microwave irradiation has been shown to significantly reduce reaction times in the synthesis of various heterocyclic compounds, including those with a cinnoline core. drugfuture.comsci-hub.se For instance, the synthesis of novel cinnoline derivatives has been achieved inside natural sporopollenin (B1173437) microcapsules via a one-pot microwave-assisted reaction, highlighting a green and efficient protocol. drugfuture.com This method not only accelerates the reaction but also can be conducted in environmentally benign solvents like water or even under solvent-free conditions. nih.govresearchgate.netchemicalbook.com

Multi-component reactions (MCRs) represent another innovative strategy for the efficient construction of complex molecules like cinnolinones from simple starting materials in a single step. These reactions offer advantages in terms of atom economy and reduced purification steps.

Precursor Chemistry and Derivatization for this compound Analogues

The synthesis of the target compound, this compound, is contingent on the successful preparation and subsequent derivatization of a key precursor, 8-methoxycinnolin-4(1H)-one.

The introduction of the methoxy group at the 8-position of the cinnolinone ring is typically achieved by starting with a precursor that already contains this functionality. Classical cinnoline synthesis methods, such as the Widman-Stoermer and Borsche syntheses, are applicable here. drugfuture.comnih.gov

The Widman-Stoermer synthesis involves the cyclization of a diazotized o-aminoarylethylene. drugfuture.com For the synthesis of 8-methoxycinnolin-4(1H)-one, the starting material would be an appropriately substituted o-amino-α-halostyrene or a related compound bearing a methoxy group at the desired position on the benzene ring.

The Borsche synthesis provides another route, starting from an arylhydrazine and a 1,3-dicarbonyl compound. A more relevant variation for 4-hydroxycinnolines starts from a diazotized 2-aminoacetophenone. To obtain an 8-methoxy substituted product, one would start with 2-amino-3-methoxyacetophenone. nih.gov The general scheme involves diazotization of the amino group followed by intramolecular cyclization. The presence of the methoxy group, an electron-donating group, can influence the cyclization step. nih.gov

An alternative strategy involves the synthesis of 8-hydroxycinnolin-4(1H)-one, followed by methylation of the hydroxyl group to a methoxy group. This approach adds a step to the synthesis but can be advantageous if the hydroxylated precursor is more readily available.

The final step in the synthesis of this compound is the methylation of the nitrogen at position 1. The methylation of substituted 4(1H)-cinnolones has been a subject of detailed study. Research by Ames et al. provides critical insights into this reaction. rsc.org

When 8-methoxy-4(1H)-cinnolone is treated with a methylating agent such as methyl iodide, a mixture of products is typically formed. The methylation can occur at either the N-1 or N-2 position of the cinnolinone ring. For 8-methoxy-4(1H)-cinnolone, the major product is the 2-methylcinnolinium-4-olate, with the desired 8-methoxy-1-methyl-4-cinnolone being a minor product. rsc.org This presents a challenge in terms of yield and purification.

The choice of methylating agent and reaction conditions can influence the ratio of N-1 to N-2 methylation. Common methylating agents include methyl iodide and dimethyl sulfate. sci-hub.sersc.org The reaction is typically carried out in the presence of a base to deprotonate the N-1 nitrogen, facilitating nucleophilic attack on the methylating agent.

| Substituent at Position 8 | Methylating Agent | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| -H | Methyl Iodide | 1-Methyl-4(1H)-cinnolone | 2-Methylcinnolinium-4-olate | rsc.org |

| -OCH₃ | Methyl Iodide | 2-Methyl-8-methoxycinnolinium-4-olate | 8-Methoxy-1-methyl-4(1H)-cinnolone | rsc.org |

The cinnolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can be modified to interact with a variety of biological targets. Structural diversification of the this compound scaffold can be undertaken for various research purposes, including the exploration of structure-activity relationships (SAR) for potential therapeutic applications. nih.govnih.gov

Modifications can be made at several positions on the cinnolinone ring system:

Substitution on the Benzene Ring: Besides the 8-methoxy group, other substituents such as halogens, alkyl, or nitro groups can be introduced to investigate their electronic and steric effects on biological activity. For instance, in the related quinoline (B57606) series, the introduction of a chlorine atom at the 2-position and a methoxy group at the 8-position of an indolo[2,3-b]quinoline scaffold was found to enhance cytotoxic activity in colorectal cancer cells. nih.gov

Modification of the N-1 Substituent: While the target compound has a methyl group at N-1, introducing larger alkyl or aryl groups can modulate lipophilicity and steric bulk, potentially influencing pharmacokinetic properties and target binding.

Substitution at the C-3 Position: The C-3 position can be functionalized with various groups to explore interactions with specific binding pockets of target proteins.

The goal of such diversification is often to develop analogues with improved potency, selectivity, and pharmacokinetic profiles for a particular biological target. For example, SAR studies on quinolin-2(1H)-one derivatives have identified compounds with potent anticancer activity. nih.govnih.gov These studies have shown that the nature and position of substituents on the quinolone ring are crucial for their biological effects.

| Core Scaffold | Position of Modification | Introduced Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Quinolin-2(1H)-one | Positions 6, 7, 8 | Various substituted benzyloxy groups | High potency against various cancer cell lines | nih.govnih.gov |

| Indolo[2,3-b]quinoline | Position 2 and 8 | -Cl and -OCH₃ | Enhanced cytotoxicity in colorectal cancer cells | nih.gov |

| 1,6-Naphthyridin-4(1H)-one | N-1 | Various amine groups | Improved pharmacokinetic profiles for MET kinase inhibitors | nih.gov |

Mechanistic Studies of 8 Methoxy 1 Methylcinnolin 4 1h One and Cinnolinone Based Molecular Interactions

Elucidation of Molecular Targets and Binding Mechanisms

The precise molecular targets for 8-Methoxy-1-methylcinnolin-4(1H)-one have not been extensively detailed in the available literature. However, studies on the broader class of cinnoline (B1195905) and structurally related quinoline (B57606) derivatives provide insights into potential biological interaction points.

Cinnoline derivatives have been identified as inhibitors of several key enzymes. For instance, certain quinoline and cinnoline compounds have been investigated as inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and migration. nih.gov Another significant target for cinnoline derivatives is the phosphodiesterase (PDE) family of enzymes, particularly PDE4 and PDE10A, which are involved in regulating intracellular signaling. nih.gov

Furthermore, research on quinolones, which share structural similarities with cinnolinones, has shown that the C-8 methoxy (B1213986) substituent can be critical for biological activity. In the case of the C-8 methoxy quinolone moxifloxacin, this group is hypothesized to play a role in its interaction with bacterial DNA gyrase and topoisomerase IV, lowering the propensity for resistance development. nih.gov This suggests that the 8-methoxy group in the cinnolinone structure could similarly influence its binding affinity and mechanism with protein targets.

Virtual screening and pharmacophore modeling of related quinoline scaffolds have also identified the transcription factor GLI1, a key component of the Hedgehog signaling pathway, as a potential molecular target. nih.gov These findings suggest that the molecular targets for this compound may include kinases, phosphodiesterases, and transcription factors, with the binding mechanism potentially influenced by key substituents on the cinnoline core.

Enzyme Inhibition and Activation Profiles

The primary enzymatic interactions reported for cinnolinone-based compounds involve inhibition rather than activation. The cinnoline scaffold has proven to be a versatile framework for developing potent enzyme inhibitors, particularly targeting phosphodiesterases (PDEs).

PDEs are crucial regulators of cyclic adenosine (B11128) monophosphate (cAMP), and their inhibition can lead to various therapeutic effects. nih.gov Cinnoline derivatives have been specifically reported as inhibitors of PDE4, the predominant isoenzyme in many inflammatory and immune cells. nih.gov Inhibition of PDE4 elevates cAMP levels, which can lead to bronchodilation and a reduction in inflammatory mediators. nih.gov

Additionally, 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines have been described as novel inhibitors of phosphodiesterase 10A (PDE10A). nih.gov The PDE10A enzyme is implicated in cellular signaling pathways relevant to psychiatric disorders, making its inhibitors a promising therapeutic avenue. nih.gov The inhibitory profile of these compounds highlights the potential of the cinnoline core to be adapted for specific enzyme targets.

| Enzyme Target | Cinnoline Derivative Class | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Phosphodiesterase 4 (PDE4) | General Cinnoline Derivatives | Inflammatory Diseases, Respiratory Conditions | nih.gov |

| Phosphodiesterase 10A (PDE10A) | 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines | Psychiatric Disorders (e.g., Schizophrenia) | nih.gov |

| c-Met Kinase | Quinoline and Cinnoline Compounds | Hyperplastic Diseases (e.g., Cancer) | nih.gov |

Receptor Binding Dynamics and Specificity

Direct studies on the receptor binding dynamics and specificity of this compound are not prominently featured in current research. However, insights can be drawn from pathways where related heterocyclic compounds are active. The Hedgehog-GLI (Hh) signaling pathway, for example, is initiated by ligand binding to the Patched (PTCH1) receptor, which in turn modulates the activity of the G protein-coupled receptor (GPCR) Smoothened (SMO). nih.gov While some inhibitors target SMO directly, others, including certain quinoline derivatives, act downstream on the GLI transcription factors. nih.gov This illustrates a mechanism where receptor activity initiates a cascade that can be intercepted by small molecules. Given the structural analogies, investigating the potential for cinnolinone derivatives to interact with components of such receptor-driven pathways is a logical area for future research.

Signaling Pathway Modulation by Cinnolinone Derivatives

Cinnolinone derivatives have been shown to modulate several critical intracellular signaling pathways. Their ability to inhibit enzymes like PDE4 and PDE10A directly impacts cyclic nucleotide signaling. nih.gov Inhibition of PDE leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that influences a wide array of cellular functions, from inflammation to neurotransmission. nih.gov

Furthermore, the identification of cinnoline compounds as c-Met kinase inhibitors points to their role in modulating receptor tyrosine kinase (RTK) signaling pathways. nih.gov The c-Met pathway is crucial in controlling cell growth, survival, and motility, and its dysregulation is a factor in various cancers. nih.gov

There is also evidence that cinnoline derivatives can modulate signaling in colorectal cancer, although the specific pathways were not fully detailed. nih.gov The related quinoline scaffold has been shown to modulate the noncanonical Hedgehog-GLI (Hh) pathway by inhibiting the GLI1 transcription factor. nih.gov This pathway can be activated independently of the SMO receptor by other oncogenic signaling cascades. nih.gov The ability of these related compounds to reduce GLI1 protein levels demonstrates a clear mechanism of signaling pathway modulation. nih.gov

Investigation of Intramolecular Interactions and Tautomerism in Cinnolinone Structures

The structural and electronic properties of this compound are governed by intramolecular forces and the potential for tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of an atomic nucleus, typically a proton. tgc.ac.inbyjus.com

Tautomerism:

For the cinnolin-4-one scaffold, the most relevant form of tautomerism is the lactam-lactim equilibrium, a subtype of keto-enol tautomerism. byjus.comresearchgate.net The compound can theoretically exist in the 4-oxo form (lactam) or the 4-hydroxy form (lactim). Studies on 4-hydroxycinnolines have demonstrated that the 4-oxo tautomer (the "-one" form) is generally predominant. researchgate.net The presence of the N1-methyl group in this compound stabilizes the molecule in this 4-oxo form, preventing tautomerization involving the N1 position. The interconversion between tautomeric forms can be influenced by environmental factors and is a key determinant of the molecule's chemical reactivity and biological interactions. researchgate.net

Intramolecular Interactions:

The three-dimensional structure and stability of cinnolinone derivatives are influenced by non-covalent intramolecular interactions. In related heterocyclic structures like 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, intramolecular and intermolecular hydrogen bonds, such as N—H···O and O—H···O, are critical in defining the crystal structure. nih.gov Although the N1-proton is replaced by a methyl group in the target compound, the potential for other weak hydrogen bonds (e.g., C-H···O) and π-π stacking interactions between the aromatic rings remains. nih.govresearchgate.net In a similar quinoline derivative, the dihedral angle between the quinoline and benzene (B151609) ring systems was found to be 62.17 (1)°, indicating a non-planar conformation that can influence molecular recognition and binding. nih.gov The methoxy group at the C8 position can also affect the electronic distribution and planarity of the ring system. nih.gov These intramolecular forces collectively dictate the molecule's preferred conformation, which is essential for its interaction with biological targets.

Computational Chemistry Applications in the Study of 8 Methoxy 1 Methylcinnolin 4 1h One

Molecular Modeling and Docking Simulations for Cinnolinone-Target Interactions

Molecular modeling and docking simulations are pivotal tools in drug discovery for predicting the binding affinity and interaction patterns between a small molecule, such as a cinnolinone derivative, and a biological target. For the cinnoline (B1195905) scaffold, these techniques have been instrumental in identifying potential therapeutic applications.

For instance, molecular docking studies have been employed to investigate the potential of novel cinnoline derivatives as inhibitors of tubulin polymerization. researchgate.netresearchgate.netbiotechnologia-journal.org In such studies, the three-dimensional structure of the cinnolinone derivative is computationally placed into the binding site of the tubulin protein. The simulation then calculates the most favorable binding pose and estimates the binding energy. The results of these simulations can indicate a strong potential for tubulin polymerization inhibition, with some derivatives showing a computational Ki (inhibition constant) as low as 0.5 nM. researchgate.netresearchgate.netbiotechnologia-journal.org These in silico experiments help in prioritizing which novel compounds should be synthesized and tested in vitro, thereby accelerating the drug discovery process.

Similarly, docking simulations have been used to explore the antibacterial potential of cinnoline derivatives by modeling their interactions with bacterial enzymes like DNA gyrase. scispace.com The binding affinities and interaction patterns with key amino acid residues in the enzyme's active site can suggest a mechanism of action and guide the design of more potent antibacterial agents.

While no specific docking studies on 8-Methoxy-1-methylcinnolin-4(1H)-one have been reported, the established methodologies for other cinnolinones could be directly applied. A hypothetical docking study of this compound would involve modeling its interaction with a relevant biological target, such as a kinase or receptor implicated in a disease of interest. The methoxy (B1213986) and methyl substitutions on the cinnolinone core would be expected to influence the binding interactions, and docking simulations would be crucial in predicting these effects.

Interactive Data Table: Representative Molecular Docking Studies on Cinnoline Derivatives

| Derivative Class | Target Protein | Key Findings |

| Novel 4-methylbenzo[h]cinnolines | Tubulin | Potential inhibitors of tubulin polymerization with a computational Ki of 0.5 nM. researchgate.netresearchgate.netbiotechnologia-journal.org |

| Substituted Cinnolines | Pseudomonas aeruginosa elastase | Indicated potential antibacterial activity. researchgate.net |

| Cinnoline derivatives | DNA gyrase, Topoisomerase IV | Identified as potential antibacterial agents. scispace.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. For systems similar to cinnolinones, such as quinoline (B57606) and quinazolinone derivatives, DFT has been applied to calculate a variety of properties. researchgate.netnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions. utah.eduyoutube.com

DFT calculations can also be used to determine other important electronic descriptors such as the electrophilicity index, chemical potential, hardness, and softness. researchgate.net These parameters provide insights into the molecule's stability and reactivity. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the absorption spectra of these molecules. researchgate.netnih.gov For this compound, DFT calculations would be invaluable in understanding how the electron-donating methoxy group and the methyl group influence the electronic distribution and reactivity of the cinnolinone core.

Ab Initio Methods in Cinnolinone Research

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. youtube.com While DFT is itself a type of ab initio method, this category also includes other techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory. These methods can provide highly accurate calculations of electronic structure and properties, although they are often more computationally expensive than DFT. youtube.comnih.gov

In the context of cinnolinones, ab initio calculations can be used to obtain precise geometries, vibrational frequencies, and electronic properties. mdpi.comaps.org For instance, studying the electronic structure of this compound with high-level ab initio methods could provide a benchmark for less computationally intensive methods and offer a deeper understanding of its electronic behavior.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. For flexible molecules, understanding the accessible conformations is crucial as the bioactive conformation may not be the lowest energy one in isolation.

For structurally related quinazolinone derivatives, MD simulations have been used to study the stability of ligand-protein complexes. researchgate.netutah.edu These simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight the key interactions that stabilize the complex over time. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses in MD simulations that provide information on the stability of the complex and the flexibility of different parts of the protein, respectively. researchgate.netresearchgate.net

MD simulations are also invaluable for studying the effect of the solvent on a molecule's conformation and properties. For this compound, MD simulations could be used to explore its conformational landscape in an aqueous environment, providing a more realistic picture of its behavior in a biological system.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For quinoline and quinazoline (B50416) derivatives, which are structurally analogous to cinnolinones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. This information is invaluable for designing new derivatives with improved potency.

A QSAR study on a series of cinnolinone derivatives, including this compound, would involve synthesizing a library of related compounds, measuring their biological activity, and then using computational methods to build a predictive model. This model could then guide the synthesis of future generations of more active compounds.

Interactive Data Table: Representative QSAR Model Statistics for Related Heterocycles

| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (External validation) |

| CoMFA for quinoline derivatives | 0.592 | 0.966 | Not Reported |

| CoMSIA for quinoline derivatives | 0.533 | 0.985 | Not Reported |

| CoMFA for quinazolinone derivatives | 0.646 | 0.992 | 0.829 utah.edu |

| CoMSIA for quinazolinone derivatives | 0.704 | 0.992 | 0.839 utah.edu |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.

Given the biological activities reported for the cinnoline scaffold, virtual screening of large compound libraries could be a fruitful approach for identifying new cinnolinone-based lead compounds for various therapeutic targets. The process would involve computationally "docking" millions of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. The top-ranked compounds would then be selected for experimental testing.

For this compound, its structure could be used as a starting point for a ligand-based virtual screen to find other compounds with similar properties that might also be active. Alternatively, if a specific target for this compound is identified, a structure-based virtual screen could be performed to discover a diverse range of new chemical entities with the potential for therapeutic development.

Advanced Computational Protocols (e.g., QM/MM)

The study of this compound and its derivatives has increasingly benefited from the application of advanced computational protocols that provide a deeper understanding of their chemical behavior and potential interactions. Among these, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have emerged as a powerful tool. These protocols are particularly useful for analyzing large systems, such as the interaction of a molecule with a biological target, by treating a small, electronically significant region with high-level quantum mechanics while the larger environment is described using more computationally efficient molecular mechanics.

Research into related heterocyclic compounds, such as 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone, has demonstrated the utility of computational analysis in elucidating structure-activity relationships. mdpi.com In such studies, computational methods are used to calculate spectroscopic data, analyze reactivity descriptors, and predict bioavailability, offering insights that are complementary to experimental results. mdpi.com For instance, the analysis of reactivity descriptors can indicate that a compound is a good electron acceptor and exhibits high reactivity. mdpi.com

In the context of drug design and discovery, QM/MM and other advanced computational methods are instrumental. They allow for the examination of potential interactions between a ligand, such as a cinnolinone derivative, and its biological target, like an enzyme or receptor. This can involve molecular docking simulations to predict binding modes and affinities. While specific QM/MM studies on this compound are not extensively detailed in publicly available literature, the principles are well-established within the study of similar pharmacologically active heterocyclic systems.

The general workflow of a QM/MM study on a molecule like this compound interacting with a protein would involve:

System Setup: Defining the protein-ligand complex and solvating it in a water box to simulate physiological conditions.

Partitioning: Dividing the system into the QM region (typically the ligand and key amino acid residues in the active site) and the MM region (the rest of the protein and solvent).

Calculation: Performing energy minimizations and molecular dynamics simulations, where the forces and energies of the QM region are calculated with a quantum mechanical method (e.g., Density Functional Theory), and the MM region is treated with a classical force field.

Analysis: Analyzing the resulting trajectories to understand the dynamics of the interaction, changes in electronic structure, and the energetics of binding or reaction.

While detailed data tables from specific QM/MM studies on this compound are not available, the table below illustrates the kind of data that would be generated and analyzed in such a study, based on analogous research in the field.

Interactive Data Table: Hypothetical QM/MM Interaction Energies

| Interacting Residue | Interaction Type | QM/MM Calculated Interaction Energy (kcal/mol) |

| ASP 121 | Hydrogen Bond | -5.8 |

| TYR 234 | π-π Stacking | -4.2 |

| PHE 258 | van der Waals | -2.5 |

| LYS 88 | Electrostatic | -7.1 |

This table provides a hypothetical representation of the types of specific interactions and their calculated energies that a QM/MM study would yield, offering precise insights into the binding of this compound within a protein active site.

Future Directions and Emerging Research Avenues for 8 Methoxy 1 Methylcinnolin 4 1h One

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The classical syntheses of cinnolinones, such as the Richter and von Niementowski reactions, often rely on harsh conditions and multi-step procedures that can be inefficient and generate significant waste. The future of cinnolinone chemistry will increasingly focus on the development of novel, efficient, and environmentally benign synthetic strategies.

Research is moving towards methodologies that align with the principles of green chemistry. rsc.org This includes the use of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields, as has been demonstrated for other heterocyclic systems. nih.gov Flow chemistry presents another promising frontier, offering precise control over reaction parameters, enhanced safety, and scalability for the synthesis of cinnolinone libraries. Furthermore, the exploration of catalytic C-H activation and annulation reactions could provide more direct and atom-economical routes to the cinnolinone core, bypassing the need for pre-functionalized starting materials. Biocatalysis, using enzymes to perform key synthetic transformations under mild, aqueous conditions, represents a long-term goal for achieving truly sustainable production.

Table 1: Comparison of Synthetic Methodologies for Cinnolinone Synthesis

| Methodology | Typical Characteristics | Future Research Focus | Potential Advantages |

|---|---|---|---|

| Classical Synthesis (e.g., Richter) | Multi-step; harsh reagents (e.g., strong acids); often low to moderate yields. | Optimization and improvement of existing routes. | Well-established and understood reaction mechanisms. researchgate.net |

| Microwave-Assisted Synthesis | Rapid heating; sealed vessel reactions; use of polar solvents. | Adapting classical cyclization reactions to microwave conditions for 8-Methoxy-1-methylcinnolin-4(1H)-one. | Reduced reaction times (minutes vs. hours); improved yields; fewer side products. nih.gov |

| Flow Chemistry | Continuous processing in microreactors; precise temperature and pressure control. | Development of continuous flow processes for key bond-forming steps. | Enhanced safety, scalability, and reproducibility; integration of purification steps. |

| Catalytic C-H Activation | Transition-metal catalyzed direct functionalization of C-H bonds. | Designing catalysts for direct cyclization of appropriately substituted hydrazones. | High atom economy; reduced number of synthetic steps. |

| Biocatalysis | Use of isolated enzymes or whole-cell systems. | Screening for enzymes (e.g., oxidoreductases, hydrolases) that can catalyze key steps in cinnolinone formation. | Environmentally benign (aqueous media, mild conditions); high stereoselectivity. dovepress.com |

Advanced SAR Methodologies and Data-Driven Discovery in Cinnolinone Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. nih.gov For cinnolinones, future research will move beyond traditional, incremental analog synthesis to embrace data-driven and computational approaches. nextmol.com The evolution of data-driven modeling has become a powerful tool in organic chemistry, using machine learning and artificial intelligence to predict structure-activity and structure-property relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models will be crucial. By generating a focused library of this compound analogs with variations at key positions (e.g., the N1-methyl group, the C8-methoxy group, and substitutions on the benzo ring), researchers can build robust predictive models. These models, powered by machine learning algorithms, can screen virtual libraries of thousands of potential cinnolinone derivatives, prioritizing the most promising candidates for synthesis and testing. patonlab.com This approach accelerates the discovery process and reduces the reliance on resource-intensive laboratory screening. nextmol.com Data-driven approaches can also help identify complex, non-intuitive relationships between a compound's structure and its biological activity. nih.gov

Table 2: Hypothetical QSAR Model Inputs for Cinnolinone Derivatives

| Compound ID | Substituent at N1 | Substituent at C8 | Calculated Descriptor (e.g., cLogP) | Topological Polar Surface Area (TPSA) | Experimental Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| CINN-001 | -CH₃ | -OCH₃ | 1.85 | 45.5 Ų | Data Point 1 |

| CINN-002 | -CH₂CH₃ | -OCH₃ | 2.25 | 45.5 Ų | Data Point 2 |

| CINN-003 | -CH₃ | -OH | 1.20 | 55.8 Ų | Data Point 3 |

| CINN-004 | -CH₃ | -Cl | 2.40 | 45.5 Ų | Data Point 4 |

Integrative Approaches Combining Experimental and Computational Techniques

The synergy between computational chemistry and experimental biology is a cornerstone of modern drug discovery. For the this compound scaffold, an integrative approach will be essential for elucidating its mechanism of action and optimizing its properties. This involves an iterative cycle where computational predictions guide experimental work, and the results from those experiments are used to refine the computational models.

This process begins with in silico techniques like molecular docking, where this compound and its virtual analogs are modeled within the binding site of a known or hypothesized protein target. These simulations can predict binding affinity and orientation, helping to prioritize which compounds to synthesize. The synthesized compounds are then tested in vitro. The experimental data (e.g., binding affinity, enzyme inhibition) are subsequently fed back into the computational models to improve their predictive accuracy, creating a feedback loop that efficiently drives the project toward compounds with enhanced activity.

Table 3: Workflow for Integrative Cinnolinone Research

| Step | Technique/Method | Objective | Outcome |

|---|---|---|---|

| 1. Target Identification | Literature review, bioinformatics | Identify a potential biological target for the cinnolinone scaffold. | Hypothesized protein target (e.g., a specific kinase or receptor). |

| 2. In Silico Screening | Molecular docking, virtual screening | Predict the binding of a virtual library of cinnolinones to the target. | A ranked list of candidate compounds with high predicted affinity. |

| 3. Chemical Synthesis | Organic synthesis | Synthesize the top-ranked virtual hits. | A small, focused library of physical compounds. |

| 4. Experimental Validation | Biochemical/cellular assays | Measure the actual biological activity of the synthesized compounds. | Experimental SAR data (e.g., IC₅₀ values). |

| 5. Model Refinement | QSAR, machine learning | Incorporate experimental data to improve the predictive power of the computational model. | A more accurate model for the next design cycle. |

Investigation of Underexplored Biological Targets and Mechanisms for Cinnolinones

While initial studies may have linked cinnolinones to certain biological activities, the full spectrum of their potential targets remains largely unexplored. Future research must broaden the scope of biological screening to uncover novel mechanisms of action and therapeutic applications. The privileged structure of the cinnolinone core suggests it may interact with a wide range of protein families.

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could reveal unexpected activities for this compound. Hits from such screens can then be subjected to target deconvolution studies to identify the responsible protein. Furthermore, systematic screening against large panels of targets, such as kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes (e.g., histone deacetylases, methyltransferases), could pinpoint novel and potent interactions. Given the increasing interest in central nervous system (CNS) disorders, exploring targets within the brain, such as specific neurotransmitter receptors or enzymes involved in neuroinflammation, is also a promising avenue. mdpi.com

Table 4: Potential Underexplored Target Classes for Cinnolinones

| Target Class | Examples | Rationale for Investigation | Potential Therapeutic Area |

|---|---|---|---|

| Protein Kinases | SIKs, CDKs, Tyrosine Kinases | Many heterocyclic scaffolds are potent kinase inhibitors. nih.gov | Oncology, Inflammation |

| Epigenetic Targets | HDACs, HATs, Bromodomains | The planar aromatic system is suitable for interaction with reader domains and enzyme active sites. | Oncology, Genetic Disorders |

| Ion Channels | Sodium, Potassium, Calcium channels | Modulation of ion channels is a key mechanism for many CNS and cardiovascular drugs. | Neurological Disorders, Cardiology |

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | The scaffold could mimic endogenous ligands or act as an allosteric modulator. | Endocrinology, Oncology |

Development of Cinnolinone-Based Research Tools and Probes

To deeply understand the biological role of a compound and its targets, it is essential to develop chemical probes. mskcc.org These are specialized derivatives of the parent molecule designed to interrogate biological systems. nih.gov Future work on this compound should include the strategic design and synthesis of such tools.

This involves creating derivatives that retain the core biological activity but are appended with a functional tag. For example, a fluorescent probe can be made by attaching a fluorophore (like FITC or a rhodamine dye) via a flexible linker. This allows for visualization of the compound's localization within cells using microscopy. mskcc.org An affinity-based probe, featuring a biotin (B1667282) tag, can be used to isolate the protein target(s) from cell lysates for identification by mass spectrometry. Photo-affinity probes, which contain a photoreactive group, can be used to form a permanent, covalent bond with the target protein upon UV irradiation, providing a powerful method for unambiguous target identification. rsc.orgrsc.org

Table 5: Cinnolinone-Based Chemical Probes and Their Applications

| Probe Type | Required Modification | Key Application | Information Gained |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore. | Fluorescence microscopy, flow cytometry. | Subcellular localization of the compound and its target. mskcc.org |

| Affinity Probe (e.g., Biotinylated) | Attachment of a high-affinity tag like biotin. | Affinity purification, pull-down assays. | Isolation and identification of binding proteins (target identification). |

| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Photo-crosslinking experiments. | Covalent labeling for definitive target identification and binding site mapping. |

| Radiolabeled Probe | Incorporation of a radioisotope (e.g., ³H, ¹⁴C, ¹²⁵I). | Autoradiography, PET imaging (with appropriate isotope). | Quantitative binding studies, in vivo distribution. mskcc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.